molecular formula C20H22N4O B14207402 Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-55-1

Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-

Cat. No.: B14207402
CAS No.: 832734-55-1
M. Wt: 334.4 g/mol
InChI Key: IUPSGHJPDSFGIV-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound with the molecular formula C20H22N4O. This compound is notable for its unique structure, which includes a benzonitrile group, a pyrrolidine ring, and a pyrimidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]- typically involves multiple steps. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldehyde oxime, which is then dehydrated to produce benzonitrile . The pyrrolidine and pyrimidine rings are introduced through subsequent reactions involving cyclopentylamine and pyrimidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]- is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyrrolidine and pyrimidine rings.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.

Properties

CAS No.

832734-55-1

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

4-[2-(1-cyclopentylpyrrolidin-3-yl)oxypyrimidin-5-yl]benzonitrile

InChI

InChI=1S/C20H22N4O/c21-11-15-5-7-16(8-6-15)17-12-22-20(23-13-17)25-19-9-10-24(14-19)18-3-1-2-4-18/h5-8,12-13,18-19H,1-4,9-10,14H2

InChI Key

IUPSGHJPDSFGIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(C2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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